molecular formula C20H24BrN3O4S B278248 3-bromo-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

3-bromo-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B278248
M. Wt: 482.4 g/mol
InChI Key: GXZHGERFLLXDKF-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, also known as BEMIPARINIB, is a chemical compound that has been used in scientific research for its potential as a cancer treatment. In

Mechanism of Action

3-bromo-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide works by inhibiting the activity of the protein kinase AKT, which is involved in cell growth and survival. By inhibiting AKT, 3-bromo-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide can induce cell death in cancer cells and prevent their growth and spread.
Biochemical and Physiological Effects
3-bromo-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to have a number of biochemical and physiological effects. It can induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of genes involved in cancer growth and survival. 3-bromo-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has also been shown to inhibit the growth of blood vessels that supply tumors, which can help to prevent their growth and spread.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of AKT in cancer growth and survival. However, one limitation of using 3-bromo-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is that it is a relatively new compound and its long-term effects on cells and organisms are not yet fully understood.

Future Directions

There are several future directions for research on 3-bromo-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. One area of interest is the development of combination therapies that include 3-bromo-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide along with other cancer treatments, such as chemotherapy or radiation therapy. Another area of interest is the development of 3-bromo-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide derivatives that may have improved efficacy or fewer side effects. Finally, further research is needed to understand the long-term effects of 3-bromo-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide on cells and organisms, including potential toxicity and effects on normal cell function.
Conclusion
In conclusion, 3-bromo-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a promising compound that has been studied extensively for its potential as a cancer treatment. Its mechanism of action is well understood, and it has been shown to have a number of biochemical and physiological effects that make it a useful tool for studying cancer growth and survival. While there are limitations to its use in lab experiments, there are also many future directions for research that may lead to improved cancer treatments in the future.

Synthesis Methods

3-bromo-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is synthesized through a multi-step process that involves the reaction of 4-ethoxy-3-nitrobenzoic acid with thionyl chloride, followed by the reaction with 2-(4-methylsulfonylphenyl)piperazine. The resulting compound is then reacted with 4-bromoaniline to form 3-bromo-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide.

Scientific Research Applications

3-bromo-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been studied extensively for its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been tested in clinical trials for the treatment of various types of cancer, including breast, lung, and prostate cancer.

properties

Product Name

3-bromo-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

Molecular Formula

C20H24BrN3O4S

Molecular Weight

482.4 g/mol

IUPAC Name

3-bromo-4-ethoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C20H24BrN3O4S/c1-3-28-19-9-8-15(14-16(19)21)20(25)22-17-6-4-5-7-18(17)23-10-12-24(13-11-23)29(2,26)27/h4-9,14H,3,10-13H2,1-2H3,(H,22,25)

InChI Key

GXZHGERFLLXDKF-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)Br

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)Br

Origin of Product

United States

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